7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16BrN It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 7th position and three methyl groups at the 1st and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include room temperature or slightly elevated temperatures to ensure efficient bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted tetrahydroquinolines.
Oxidation Reactions: Products include quinoline derivatives.
Reduction Reactions: Products include reduced tetrahydroquinoline derivatives.
Scientific Research Applications
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the tetrahydroquinoline core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
7-Chloro-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
7-Fluoro-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline:
Uniqueness
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-8-9(13)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQNPQAMRXNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=CC(=C2)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601403 | |
Record name | 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129790-08-5 | |
Record name | 7-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129790-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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